Iristectorin A
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Overview
Description
Iristectorin A is a natural product found in Iris germanica, Iris domestica, and other organisms with data available.
Scientific Research Applications
Ultrasound-Assisted Extraction
Sun, Liu, and Wang (2011) explored the use of ultrasound-assisted extraction (UAE) to enhance the efficiency of extracting isoflavones, including Iristectorin A, from Iris tectorum. They found that UAE provided higher extraction yields of Iristectorin A compared to traditional methods like maceration extraction and soxhlet extraction. This suggests that UAE is an effective alternative method for extracting Iristectorin A from Iris tectorum (Sun, Liu, & Wang, 2011).
Ionic Liquid-Based Extraction and Purification
In another study, Sun, Li, and Wang (2011) developed an ionic liquid-based ultrasonic assisted extraction (ILUAE) method for extracting isoflavones, including Iristectorin A, from Iris tectorum Maxim. This method was optimized for various parameters and showed high extraction yields. Furthermore, the extracted Iristectorin A was successfully separated and purified through high-speed counter-current chromatography. This research presents a novel method for the efficient extraction and purification of Iristectorin A (Sun, Li, & Wang, 2011).
Chemical Constituents Study
Hou (2007) investigated the chemical constituents of Iris tectorum, identifying various compounds including Iristectorin A. This research contributes to understanding the complex chemical composition of Iris tectorum and the role of Iristectorin A within it (Hou, 2007).
HPLC-DAD-ESI-MS n Analysis
Shu et al. (2010) developed a method using high-performance liquid chromatography combined with photodiode-array detection and electrospray ionization multiple-stage mass spectrometry (HPLC-DAD-ESI-MS n) to analyze and identify flavonoids and phenolic acids in Iris tectorum, including Iristectorin A. This method provides a rapid and effective way to identify bioactive constituents in Iris tectorum (Shu et al., 2010).
properties
Product Name |
Iristectorin A |
---|---|
Molecular Formula |
C23H24O12 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3/t15-,18-,20+,21-,23-/m1/s1 |
InChI Key |
HFODKTZIQVSGJO-ZTATXHNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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